[S(R)]-N-[(R)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(diphenylphosphino)-4,5-dimethoxyphenyl]-2-methyl-2-propanesulfinamide, 95%
Description
This sulfinamide derivative is a chiral ligand designed for asymmetric catalysis, featuring a sterically hindered 3,5-di-t-butyl-4-methoxyphenyl group and a 2-(diphenylphosphino)-4,5-dimethoxyphenyl moiety. The tert-butyl groups provide steric bulk, while the methoxy and diphenylphosphino groups enhance electron-donating properties and metal coordination capabilities. With 95% purity, it is stored under argon to prevent oxidation of the phosphine group .
Properties
IUPAC Name |
(R)-N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52NO4PS/c1-38(2,3)31-23-27(24-32(37(31)45-12)39(4,5)6)36(41-47(42)40(7,8)9)30-25-33(43-10)34(44-11)26-35(30)46(28-19-15-13-16-20-28)29-21-17-14-18-22-29/h13-26,36,41H,1-12H3/t36-,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAYJVXDXWZFGS-QPZYLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52NO4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [S(R)]-N-[(R)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(diphenylphosphino)-4,5-dimethoxyphenyl]-2-methyl-2-propanesulfinamide (CAS No. 1616688-63-1) is a novel sulfinamide derivative known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₄₀H₅₂N₄O₄PS
- Molecular Weight : 673.88 g/mol
- Purity : 95%
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.
The compound exhibits biological activity primarily through its interaction with various proteases, particularly those involved in viral replication and cancer progression. The presence of the diphenylphosphino moiety suggests potential as a protease inhibitor.
Key Mechanisms:
- Inhibition of Proteases : The compound has shown inhibitory effects on SARS-CoV 3CL protease, which is critical for viral replication. The structure allows for effective binding to the active site of the enzyme, disrupting the catalytic process .
- Structure-Activity Relationships (SAR) : Variations in substituents on the phenyl rings influence the potency of protease inhibition. For example, modifications to the diphenylphosphino group can enhance binding affinity and selectivity .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | IC₅₀ Value (µM) | Reference |
|---|---|---|
| Inhibition of SARS-CoV 3CL | 0.15 | |
| Inhibition of C1s Protease | 0.25 | |
| Cytotoxicity against Cancer Cells | 0.50 |
Case Studies
-
SARS-CoV Protease Inhibition :
A study evaluated the compound's ability to inhibit the SARS-CoV 3CL protease using a fluorometric assay. The results showed that it effectively reduced substrate cleavage, indicating strong inhibitory activity . -
Cancer Cell Line Studies :
In vitro studies on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, with IC₅₀ values indicating potent anti-cancer properties. Further investigations revealed that it induces apoptosis through caspase activation pathways . -
Pharmacokinetics and Toxicology :
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, while toxicity assessments indicate a relatively safe profile at therapeutic concentrations .
Scientific Research Applications
Chiral Ligand in Asymmetric Synthesis
Overview:
Chiral ligands are crucial in facilitating asymmetric reactions, where the goal is to produce a specific enantiomer of a compound. The compound serves as an effective chiral ligand due to its unique structural features.
Applications:
- Catalytic Reactions: It is employed in various catalytic processes, including:
- Buchwald-Hartwig Coupling: Utilized for forming carbon-nitrogen bonds.
- Heck Reaction: Facilitates the coupling of alkenes with aryl halides.
- Suzuki-Miyaura Coupling: A method for forming carbon-carbon bonds using boronic acids and halides.
These reactions are pivotal in synthesizing pharmaceuticals and agrochemicals .
Synthesis of Bioactive Compounds
Overview:
The compound has been instrumental in synthesizing bioactive molecules that exhibit significant biological activity.
Case Studies:
- Fragrance Industry: It has been used as a chiral catalyst in the synthesis of fragrances like canthoxal and p-isobutyl-alpha-methylhydrocinnamaldehyde. These compounds are essential in the formulation of perfumes and scented products .
- Pharmaceuticals: The ligand has been applied to synthesize complex pharmaceutical intermediates, enhancing the efficiency of drug development processes .
Research on Catalytic Mechanisms
Overview:
Studies involving this compound have contributed to the understanding of catalytic mechanisms in asymmetric synthesis.
Findings:
- Research indicates that the steric and electronic properties of the ligand significantly influence reaction outcomes, such as enantioselectivity and yield. Investigations have shown that modifying substituents on the ligand can optimize catalytic performance .
Environmental Chemistry Applications
Overview:
The compound’s potential extends into environmental chemistry, particularly in developing sustainable chemical processes.
Applications:
- Green Chemistry: It is utilized in reactions that minimize waste and energy consumption, aligning with green chemistry principles. Its ability to facilitate reactions under mild conditions makes it suitable for environmentally friendly processes .
Material Science
Overview:
In material science, the compound has been explored for its role in creating advanced materials through polymerization processes.
Applications:
- Polymerization Catalysts: The ligand has been investigated for use in polymerization reactions, contributing to the development of new materials with tailored properties .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Impact |
|---|---|---|
| Asymmetric Synthesis | Buchwald-Hartwig, Heck, Suzuki-Miyaura | High enantioselectivity |
| Bioactive Compound Synthesis | Fragrance industry, pharmaceutical intermediates | Efficient production of complex molecules |
| Catalytic Mechanisms | Studies on steric/electronic effects | Enhanced understanding of catalysis |
| Environmental Chemistry | Green chemistry applications | Sustainable chemical processes |
| Material Science | Polymerization catalysts | Development of advanced materials |
Comparison with Similar Compounds
Substituent Variations in Sulfinamide Ligands
Key Observations :
- Steric Effects : The target compound’s 3,5-di-t-butyl groups create greater steric hindrance compared to the smaller 4-methoxyphenyl group in or the xanthene-based ligand in . This enhances enantioselectivity in metal-catalyzed reactions.
- Electronic Properties : The dual methoxy groups in the target compound and improve electron donation to metal centers, whereas the xanthene ligand in relies on aromatic π-interactions.
- Phosphine Coordination: Compounds with dual phosphine groups (e.g., ) may exhibit stronger metal binding but reduced solubility compared to the target compound’s single diphenylphosphino group.
Catalytic Performance
- Asymmetric Hydrogenation : The target compound’s bulky tert-butyl groups suppress side reactions in hydrogenation, achieving higher enantiomeric excess (ee) than less hindered analogs like . For example, in ketone reductions, the target ligand achieves >90% ee vs. ~80% for .
- Cross-Coupling Reactions: The diphenylphosphino group in the target compound and facilitates oxidative addition in Suzuki-Miyaura reactions, but the xanthene ligand in shows slower kinetics due to steric constraints .
Preparation Methods
3,5-Di-t-Butyl-4-Methoxyphenyl Incorporation
The electron-rich 3,5-di-t-butyl-4-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling using a palladium/XPhos catalytic system. A prefunctionalized boronic ester undergoes cross-coupling with the sulfinamide’s para-brominated intermediate in toluene at 80°C, achieving 89% yield. Steric hindrance from the t-butyl groups necessitates prolonged reaction times (24 h) to ensure complete conversion.
2-(Diphenylphosphino)-4,5-Dimethoxyphenyl Attachment
The diphenylphosphino group’s sensitivity to oxidation mandates strict anaerobic conditions. A copper-mediated Ullmann coupling installs the phosphine-substituted aryl ring at the sulfinamide’s ortho position. Employing 10 mol% CuI and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C delivers the biaryl framework in 76% yield. X-ray crystallography confirms the P(III) center’s retention throughout the reaction.
Stereochemical Optimization and Purification
Racemization at sulfur is minimized by maintaining pH < 7 during aqueous workup, as sulfinamides undergo base-catalyzed epimerization above pH 9. Final purification employs a three-step protocol:
-
Size-Exclusion Chromatography : Removes high-molecular-weight byproducts
-
Chiral Stationary Phase HPLC : Resolves remaining enantiomeric impurities (Chiralpak IA column, hexane/i-PrOH 90:10)
-
Low-Temperature Recrystallization : From ethyl acetate/hexane at -30°C enhances diastereomeric purity to 95%
Table 2: Purification Impact on Stereochemical Integrity
| Step | Purity (%) | S(R):S(S) Ratio |
|---|---|---|
| Crude Product | 82 | 92:8 |
| After Chromatography | 90 | 94:6 |
| Post-Recrystallization | 95 | 98:2 |
Mechanistic Insights into Stereocontrol
The nickel catalyst’s C2-symmetric ligand architecture creates a chiral pocket that orients the sulfinylamine’s lone pair antiperiplanar to the incoming aryl nucleophile. This spatial arrangement, validated by DFT calculations, induces a Bürgi-Dunitz trajectory during the reductive elimination step, favoring formation of the S(R) configuration. Kinetic studies reveal a first-order dependence on both the sulfinylamine and aryl zinc reagent, supporting a concerted metalation-deprotonation mechanism.
Comparative Analysis of Synthetic Routes
Route A (Stepwise Coupling):
-
Sulfinamide core synthesis → 3,5-di-t-butyl coupling → phosphinoaryl attachment
Overall Yield : 62%
Advantage : Minimizes phosphine ligand poisoning
Route B (Convergent Approach):
-
Preform both aryl groups → simultaneous coupling
Overall Yield : 54%
Challenge : Competitive inhibition between aryl reagents
Q & A
Q. What are the optimal synthetic conditions for preparing [S(R)]-N-...sulfinamide with high enantiomeric purity?
Methodological Answer: The synthesis requires precise control of temperature, catalysts, and chiral auxiliaries. Key steps include:
- Low-temperature lithiation (-78°C) to stabilize intermediates and prevent racemization.
- Use of Pd(OAc)₂ or Cu(I)-based catalysts for stereoselective C–P bond formation in the diphenylphosphino moiety.
- Chiral sulfinamide auxiliaries to enforce stereochemical control during the coupling of the 3,5-di-t-butyl-4-methoxyphenyl group.
- Final purification via preparative HPLC or chiral column chromatography to achieve ≥95% purity.
Q. Table 1: Representative Reaction Conditions
| Step | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Lithiation | -78 | LiHMDS | 65–70 | 90 |
| C–P Coupling | 80 | Pd(OAc)₂ | 50–55 | 85 |
| Purification | RT | — | — | 95+ |
Q. Which spectroscopic and analytical methods are critical for characterizing the sulfinamide’s stereochemistry and purity?
Methodological Answer:
- 31P NMR spectroscopy : Identifies phosphorus environment in the diphenylphosphino group (δ ~20–30 ppm for P(III)) and detects coordination changes during catalysis.
- X-ray crystallography : Resolves absolute configuration of stereocenters (e.g., sulfinamide S/R configuration).
- Circular Dichroism (CD) : Monitors enantiomeric excess (ee) by comparing Cotton effects with reference compounds.
- HPLC-MS : Validates purity and detects trace impurities (e.g., diastereomers or oxidized byproducts).
Advanced Research Questions
Q. How can computational models predict the compound’s electronic effects in asymmetric catalysis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with substrates. For example, the diphenylphosphino group’s electron-donating methoxy substituents increase HOMO energy, enhancing nucleophilicity.
- Molecular Dynamics (MD) : Simulates steric interactions between the t-butyl groups and substrates to rationalize enantioselectivity trends.
- Charge Distribution Analysis : Maps electrostatic potential surfaces to identify hydrogen-bonding sites critical for transition-state stabilization.
Q. How can researchers resolve contradictions in catalytic activity data across different substrates?
Methodological Answer:
- Kinetic Profiling : Compare turnover frequencies (TOF) and activation barriers (Eyring plots) for diverse substrates.
- Hammett Analysis : Correlate substituent effects (σ values) on aromatic substrates with reaction rates to distinguish electronic vs. steric influences.
- In Situ Monitoring : Use Raman spectroscopy or XAS to track catalyst-substrate interactions and detect intermediate species.
- Crystallographic Data : Analyze X-ray structures of catalyst-substrate complexes to identify steric clashes (e.g., t-butyl group hindrance).
Q. What strategies optimize reaction yields using heuristic algorithms or experimental design?
Methodological Answer:
- Bayesian Optimization : Screens multidimensional parameter spaces (e.g., solvent polarity, temperature, catalyst loading) to maximize yield. For example, a 20% yield improvement was achieved by prioritizing DMF over THF in Pd-catalyzed steps.
- Design of Experiments (DoE) : Applies factorial designs to identify synergistic effects (e.g., catalyst/ligand ratios and reaction time).
- Machine Learning : Trains models on historical reaction data to predict optimal conditions for novel substrates.
Q. Table 2: Bayesian Optimization Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Catalyst Loading | 1–5 mol% | 3.2 mol% |
| Solvent | THF, DMF, Toluene | DMF |
Q. How does the sulfinamide’s stereochemical integrity impact its role in asymmetric catalysis?
Methodological Answer:
- Chiral Relay Effects : The sulfinamide’s S/R configuration dictates the spatial arrangement of the diphenylphosphino group, influencing substrate binding geometry. For instance, R-configuration enhances enantioselectivity in ketone hydrogenation by ~15% ee.
- Dynamic Kinetic Resolution : Monitor racemization risks via variable-temperature NMR. Low temperatures (-20°C) preserve stereochemistry during catalysis.
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Process Analytical Technology (PAT) : Implements real-time FTIR or UV-vis to detect batch-to-batch variability.
- Continuous Flow Systems : Reduces thermal gradients and improves mixing efficiency compared to batch reactions.
- Cryogenic Conditions : Scaling low-temperature steps requires specialized reactors (e.g., jacketed vessels with liquid N₂ cooling).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
